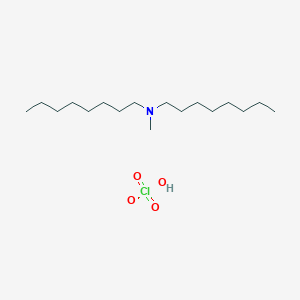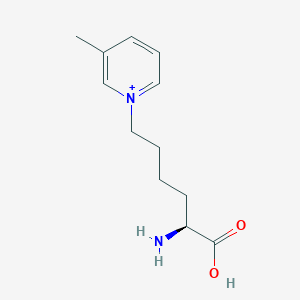
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various pharmaceutical drugs
Méthodes De Préparation
The synthesis of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide typically involves the reaction of thiosemicarbazides with phenacyl bromide derivatives. The reaction is carried out in solvents such as ethyl acetate at room temperature, resulting in high yields and purity . The structure of the synthesized products is confirmed using spectroscopic tools like IR, NMR, and mass spectrometry .
Analyse Des Réactions Chimiques
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique structure and the specific biological activities it exhibits
Propriétés
Numéro CAS |
652152-20-0 |
|---|---|
Formule moléculaire |
C10H11BrN2S |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
3-benzyl-1,3-thiazol-3-ium-2-amine;bromide |
InChI |
InChI=1S/C10H10N2S.BrH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H |
Clé InChI |
MPQXAVJUINLZBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C(SC=C2)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)




![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
